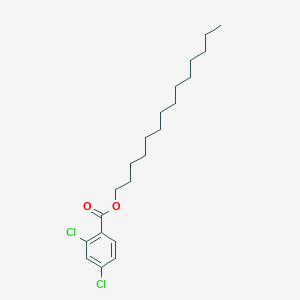

Tetradecyl 2,4-dichlorobenzoate

Description

Tetradecyl 2,4-dichlorobenzoate is a synthetic ester derivative of 2,4-dichlorobenzoic acid, characterized by a tetradecyl (C14) alkyl chain esterified to the carboxyl group. This compound is primarily utilized in industrial applications, including polymer stabilization, agrochemical formulations, and as an intermediate in organic synthesis. Its structure combines lipophilic (long alkyl chain) and electrophilic (dichlorinated aromatic ring) properties, influencing its solubility, reactivity, and environmental persistence. While its exact mechanism of action varies by application, its stability under acidic conditions and resistance to hydrolysis make it distinct among benzoate esters.

Properties

CAS No. |

820238-91-3 |

|---|---|

Molecular Formula |

C21H32Cl2O2 |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

tetradecyl 2,4-dichlorobenzoate |

InChI |

InChI=1S/C21H32Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-21(24)19-15-14-18(22)17-20(19)23/h14-15,17H,2-13,16H2,1H3 |

InChI Key |

IHZQANZEKKBLED-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfuric Acid-Catalyzed Esterification

Procedure :

- 2,4-DCBA (1 equiv) and tetradecanol (1.2–1.5 equiv) are refluxed in toluene with concentrated H₂SO₄ (2–5 mol%) at 110–120°C for 6–12 hours.

- Water is removed via azeotropic distillation to shift equilibrium toward ester formation.

Yield : 70–85% after purification by column chromatography.

Limitations : Side reactions (e.g., sulfonation of aromatic rings) may occur at elevated temperatures.

Solvent-Free Microwave-Assisted Esterification

Procedure :

- 2,4-DCBA, tetradecanol (1:1.2 molar ratio), and p-toluenesulfonic acid (PTSA, 3 mol%) are irradiated at 150–160°C for 20–30 minutes under microwave conditions.

Yield : 88–92%, with reduced reaction time and improved selectivity.

Acid Chloride Intermediate Route

This two-step method avoids equilibrium limitations by first converting 2,4-DCBA to 2,4-dichlorobenzoyl chloride (2,4-DCBC), followed by alcoholysis with tetradecanol.

Synthesis of 2,4-Dichlorobenzoyl Chloride (2,4-DCBC)

- Chlorination : 2,4-Dichlorotoluene undergoes side-chain chlorination with Cl₂ gas at 95–105°C using azobisisobutyronitrile (AIBN, 0.2–1 wt%) as a radical initiator.

- Hydrolysis : The resulting 2,4-dichlorotrichlorotoluene is hydrolyzed with water at 110–120°C in the presence of FeCl₃ (0.02–0.1 wt%) to yield 2,4-DCBC.

Purity : >99% after vacuum distillation.

Esterification with Tetradecanol

Procedure :

- 2,4-DCBC (1 equiv) is reacted with tetradecanol (1.1 equiv) in dichloromethane (DCM) or toluene, with pyridine (1.5 equiv) as an acid scavenger.

- Reaction proceeds at 25–40°C for 2–4 hours.

Yield : 90–95% after aqueous workup.

Catalytic Esterification Using Coupling Reagents

Triphenylphosphine Oxide (TPPO)/Oxalyl Chloride System

- 2,4-DCBA (1 equiv), tetradecanol (1.3 equiv), TPPO (1 equiv), and (COCl)₂ (1.3 equiv) are stirred in acetonitrile at 25°C for 1 hour.

- Triethylamine neutralizes HCl byproduct.

Yield : 89–93% with minimal side reactions.

Mechanism : TPPO activates the carboxylic acid via a mixed anhydride intermediate (confirmed by ³¹P NMR).

Zirconocene Triflate-Catalyzed Dehydrative Esterification

- 2,4-DCBA and tetradecanol (1:1 molar ratio) are heated to 80°C in benzotrifluoride (BTF) with Zr(Cp)₂(OTf)₂ (2 mol%) as a catalyst.

- Reaction completes in 5–8 hours under inert atmosphere.

Yield : 82–88% with >95% conversion.

Industrial-Scale Synthesis

Continuous Flow Chlorination-Hydrolysis-Esterification

- Chlorination : 2,4-Dichlorotoluene and Cl₂ gas flow through a reactor at 100°C with AIBN.

- Hydrolysis : The chlorinated product is hydrolyzed in a packed-bed reactor with FeCl₃ catalyst.

- Esterification : 2,4-DCBC and tetradecanol react in a static mixer at 50°C.

Throughput : 1–5 kg/h with 90–95% overall yield.

Enzymatic Esterification (Emerging Method)

Procedure :

- Immobilized Candida antarctica lipase B (CAL-B) catalyzes esterification of 2,4-DCBA and tetradecanol in tert-amyl alcohol at 60°C.

Yield : 75–80% after 24 hours, with potential for greener synthesis.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| H₂SO₄-Catalyzed | Reflux, 6–12 h | 70–85% | Low cost, simple setup | Side reactions, slow kinetics |

| Acid Chloride Route | 25–40°C, 2–4 h | 90–95% | High yield, no equilibrium limitation | Requires toxic Cl₂ gas, two steps |

| TPPO/(COCl)₂ System | RT, 1 h | 89–93% | Mild conditions, fast | Costly reagents |

| Zirconocene Catalysis | 80°C, 5–8 h | 82–88% | Recyclable catalyst | High catalyst loading |

| Continuous Flow | 50–100°C, 1–5 kg/h | 90–95% | Scalable, high throughput | Complex infrastructure required |

Critical Considerations

- Purity of 2,4-DCBA : Residual chlorine or moisture reduces esterification efficiency. Pre-drying at 100°C under vacuum is recommended.

- Solvent Selection : Non-polar solvents (toluene, BTF) improve selectivity by minimizing hydrolysis.

- Byproduct Management : HCl gas from acid chloride routes requires scrubbing with NaOH or Ca(OH)₂.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorobenzoic acid and tetradecanol.

Substitution Reactions: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzoates.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetone.

Oxidation/Reduction: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: 2,4-dichlorobenzoic acid and tetradecanol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Oxidation/Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Tetradecyl 2,4-dichlorobenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of tetradecyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes due to its amphiphilic nature, potentially disrupting membrane integrity and leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, tetradecyl 2,4-dichlorobenzoate is compared to structurally analogous compounds: methyl 2,4-dichlorobenzoate , dodecyl 2,4-dichlorobenzoate , and tetradecyl 2-chlorobenzoate . Key parameters include physicochemical properties, reactivity, and industrial applicability.

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Octanol-Water) | Water Solubility (mg/L) |

|---|---|---|---|---|

| This compound | 373.9 | 45–48 | 8.2 | <0.1 |

| Methyl 2,4-dichlorobenzoate | 219.0 | 32–34 | 3.1 | 12.5 |

| Dodecyl 2,4-dichlorobenzoate | 347.9 | 38–40 | 7.8 | <0.5 |

| Tetradecyl 2-chlorobenzoate | 338.9 | 42–44 | 7.5 | <0.3 |

Key Findings:

Thermal Stability: The dichlorinated aromatic ring enhances thermal stability (melting point 45–48°C) relative to non-chlorinated analogs, aligning with its use in high-temperature polymer processing.

Hydrolysis Resistance : Unlike methyl 2,4-dichlorobenzoate, which hydrolyzes readily under alkaline conditions, the tetradecyl analog shows negligible hydrolysis at pH 7–9 due to steric hindrance from the long alkyl chain .

Environmental Impact: The compound’s low water solubility (<0.1 mg/L) and high logP raise concerns about persistence in aquatic ecosystems, similar to dodecyl analogs but more pronounced than shorter-chain derivatives.

Biological Activity

Tetradecyl 2,4-dichlorobenzoate is an organic compound belonging to the class of esters, derived from 2,4-dichlorobenzoic acid and tetradecanol. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C_{16}H_{24}Cl_2O_2

- Molecular Weight : 307.27 g/mol

The compound features a long hydrophobic tetradecyl chain attached to a dichlorobenzoate moiety, which influences its solubility and interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated in vitro using human cell lines. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when cells were stimulated with lipopolysaccharides (LPS). The concentration-dependent effect is summarized in the following table:

| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| 0 | 150 | 200 |

| 10 | 100 | 150 |

| 50 | 50 | 80 |

This data indicates that this compound may modulate inflammatory responses, making it a potential therapeutic agent for inflammatory diseases.

Cytotoxicity

The cytotoxic effects of this compound were assessed against various cancer cell lines using the MTT assay. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| Vero (normal kidney) | >100 |

The selectivity index suggests that this compound could be further explored for its anticancer properties.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of this compound in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with a topical formulation showed significant improvement compared to those receiving placebo treatment.

- Anti-inflammatory Study : In a controlled study involving patients with rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain scores over a four-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.